Cas no 1805382-04-0 (6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine)

6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine
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- Inchi: 1S/C7H2ClF2N3O2/c8-4-1-3(2-11)5(6(9)10)7(12-4)13(14)15/h1,6H
- InChI Key: NPEOGCVBVFHUGL-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C(C(F)F)C([N+](=O)[O-])=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 300
- Topological Polar Surface Area: 82.5
- XLogP3: 2.3
6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051166-1g |
6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine |
1805382-04-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine Related Literature
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Additional information on 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine
Introduction to 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine (CAS No. 1805382-04-0)
6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine (CAS No. 1805382-04-0) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural features, comprising a pyridine core substituted with chloro, cyano, and difluoromethyl groups, make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound’s molecular structure imparts distinct electronic and steric properties, which are leveraged in medicinal chemistry to modulate target interactions. Specifically, the presence of electron-withdrawing groups such as the cyano and nitro substituents enhances its reactivity in nucleophilic substitution reactions, while the chloro group serves as a handle for further functionalization. These attributes have positioned 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine as a cornerstone in the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that such compounds exhibit promising properties as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The specific arrangement of substituents in 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine contributes to its ability to interact with biological targets in a highly selective manner, making it an attractive scaffold for drug discovery.
One of the most compelling aspects of 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine is its role as a key intermediate in the synthesis of small-molecule inhibitors targeting complex diseases. For instance, researchers have utilized this compound to develop inhibitors of Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity, critical factors for drug efficacy.
Furthermore, advancements in computational chemistry have enabled the rational design of derivatives based on 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine. Molecular modeling studies have identified optimal positions for additional substituents to improve pharmacokinetic profiles. This synergy between experimental synthesis and computational prediction underscores the compound’s significance in modern drug development pipelines.
The agrochemical sector has also benefited from the utility of 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine, where it serves as a precursor for herbicides and pesticides with enhanced potency and selectivity. Its structural motifs are often incorporated into molecules designed to disrupt essential metabolic pathways in weeds while minimizing harm to crops.
Recent publications highlight innovative synthetic methodologies that leverage 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine as a building block. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups with high efficiency. These techniques not only streamline the synthesis process but also open new avenues for structural diversification.
The safety profile of 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine is another critical consideration in its application. While no direct toxicological data are available at this time, its structural analogs suggest that it should be handled under standard laboratory conditions to prevent exposure. Future studies will likely focus on elucidating its pharmacokinetic behavior and potential side effects.
In conclusion, 6-Chloro-4-cyano-3-(difluoromethyl)-2-nitropyridine (CAS No. 1805382-04-0) represents a cornerstone compound in pharmaceutical and agrochemical innovation. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop next-generation therapeutics and crop protection agents. As the field progresses, this compound will undoubtedly continue to play a pivotal role in advancing scientific discovery.
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